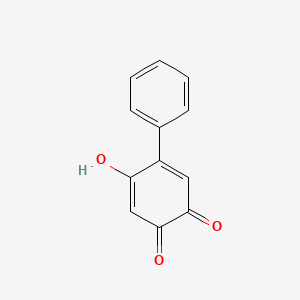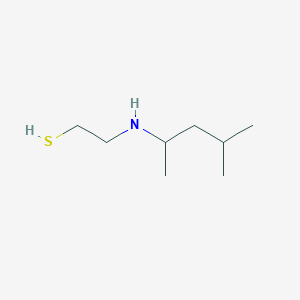
S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate is a chemical compound known for its unique structure and properties It is a thiosulfate ester, which means it contains a sulfur atom bonded to an oxygen atom and an organic group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate typically involves the reaction of 2-((1,3-Dimethylbutyl)amino)ethanol with thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired thiosulfate ester. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The industrial process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfones.
Reduction: Reduction reactions can convert the thiosulfate group to thiols or sulfides.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfonates, while reduction with sodium borohydride can produce thiols.
Wissenschaftliche Forschungsanwendungen
S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including its role as a sulfur donor in detoxification processes.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate involves its ability to donate sulfur atoms. This property makes it useful in reactions that require sulfur incorporation. The compound can interact with various molecular targets, including enzymes and proteins, leading to modifications that alter their activity or function. The pathways involved in these interactions are often complex and depend on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-2-(Dimethylamino)ethyl thiosulfate
- S-2-(Aminoethyl)thiosulfate
- S-2-(Ethylamino)ethyl thiosulfate
Uniqueness
S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate is unique due to its specific structural features, such as the presence of the 1,3-dimethylbutyl group. This structural uniqueness can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
20640-02-2 |
|---|---|
Molekularformel |
C8H19NS |
Molekulargewicht |
161.31 g/mol |
IUPAC-Name |
2-(4-methylpentan-2-ylamino)ethanethiol |
InChI |
InChI=1S/C8H19NS/c1-7(2)6-8(3)9-4-5-10/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZKAJEKZZCIABLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)NCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


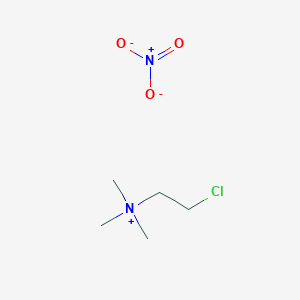
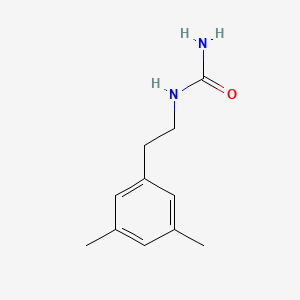
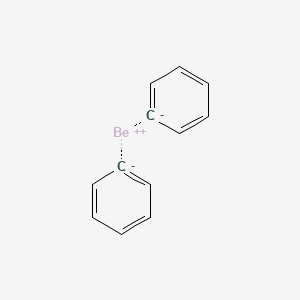
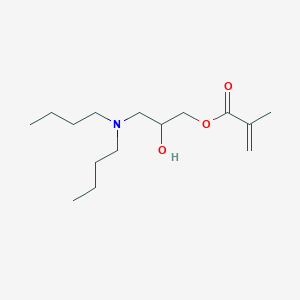
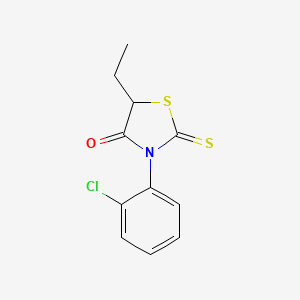
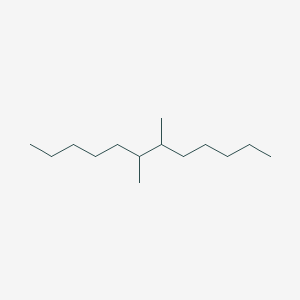

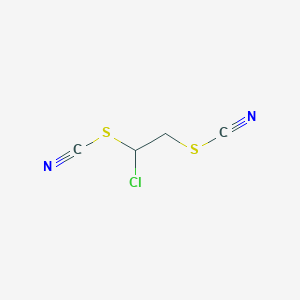
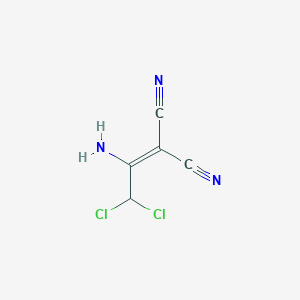


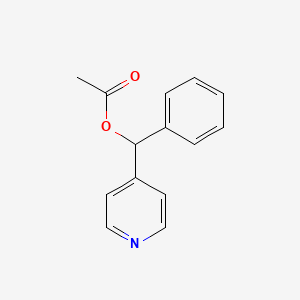
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
